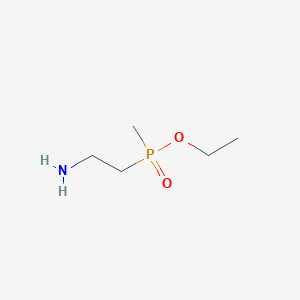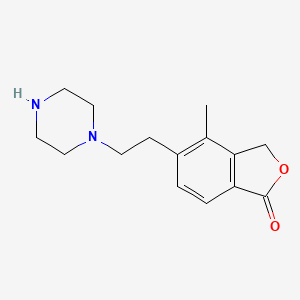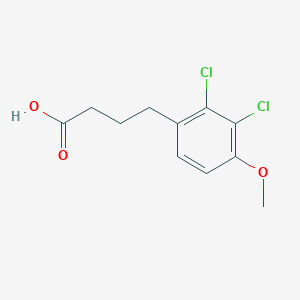
Lithium, (4-pentylphenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lithium, (4-pentylphenyl)- is an organolithium compound with the molecular formula C11H15Li. It is a derivative of phenyllithium, where the phenyl group is substituted with a pentyl chain at the para position. This compound is primarily used in organic synthesis as a strong base and nucleophile, facilitating various chemical transformations.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Lithium, (4-pentylphenyl)- can be synthesized through the reaction of 4-pentylbromobenzene with lithium metal in anhydrous ether or tetrahydrofuran (THF). The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent the highly reactive lithium species from reacting with moisture or oxygen.
Industrial Production Methods: While specific industrial production methods for 4-pentylphenyllithium are not widely documented, the general approach involves the use of large-scale reactors with controlled environments to ensure the purity and yield of the product. The process may include steps such as solvent purification, temperature control, and continuous monitoring of reaction parameters.
Analyse Des Réactions Chimiques
Types of Reactions: Lithium, (4-pentylphenyl)- undergoes several types of reactions, including:
Nucleophilic Addition: It can add to carbonyl compounds (e.g., aldehydes, ketones) to form alcohols.
Nucleophilic Substitution: It can replace halides in organic molecules.
Metalation: It can deprotonate weak acids to form new organolithium compounds.
Common Reagents and Conditions:
Solvents: Anhydrous ether, tetrahydrofuran (THF)
Reagents: Carbonyl compounds, halides, weak acids
Conditions: Inert atmosphere, low temperatures (typically -78°C to 0°C)
Major Products:
Alcohols: Formed from the addition to carbonyl compounds.
Substituted Aromatics: Formed from nucleophilic substitution reactions.
New Organolithium Compounds: Formed from metalation reactions.
Applications De Recherche Scientifique
Lithium, (4-pentylphenyl)- has several applications in scientific research:
Chemistry: Used as a reagent in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying biological pathways and mechanisms.
Medicine: Utilized in the development of new drug candidates through the formation of carbon-carbon bonds.
Industry: Applied in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-pentylphenyllithium involves its role as a nucleophile and base. It donates electrons to electrophilic centers in organic molecules, facilitating the formation of new bonds. The lithium atom stabilizes the negative charge on the carbon atom, making it highly reactive towards electrophiles. This reactivity is harnessed in various synthetic transformations to construct complex molecular architectures.
Comparaison Avec Des Composés Similaires
Phenyllithium: The parent compound, used for similar nucleophilic and metalation reactions.
Butyllithium: Another organolithium reagent, commonly used in organic synthesis.
Methyllithium: A smaller organolithium compound with similar reactivity but different steric properties.
Uniqueness: Lithium, (4-pentylphenyl)- is unique due to the presence of the pentyl chain, which imparts different steric and electronic properties compared to other organolithium compounds. This can influence the selectivity and outcome of reactions, making it a valuable reagent in specific synthetic applications.
Propriétés
Numéro CAS |
100907-47-9 |
|---|---|
Formule moléculaire |
C11H15Li |
Poids moléculaire |
154.2 g/mol |
Nom IUPAC |
lithium;pentylbenzene |
InChI |
InChI=1S/C11H15.Li/c1-2-3-5-8-11-9-6-4-7-10-11;/h6-7,9-10H,2-3,5,8H2,1H3;/q-1;+1 |
Clé InChI |
POWSVIZSGKRCPM-UHFFFAOYSA-N |
SMILES canonique |
[Li+].CCCCCC1=CC=[C-]C=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![5-Chloro-2,3-dihydrofuro[2,3-c]pyridin-3-amine](/img/structure/B8612528.png)




